molecular formula C22H28FN3O B3006691 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide CAS No. 903252-01-7

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide

Cat. No.: B3006691
CAS No.: 903252-01-7
M. Wt: 369.484
InChI Key: GEUWISCOGXQGPS-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide is a benzamide derivative characterized by a fluorophenyl group, a methylpiperazine moiety, and a dimethyl-substituted benzamide backbone. Its structural complexity, including the 4-fluorophenyl and 3,4-dimethylbenzamide groups, may influence solubility, receptor affinity, and metabolic stability compared to simpler benzamide analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O/c1-16-4-5-19(14-17(16)2)22(27)24-15-21(18-6-8-20(23)9-7-18)26-12-10-25(3)11-13-26/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUWISCOGXQGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylpiperazine to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with pesticidal and pharmaceutical benzamides. Below is a comparative analysis based on substituents, applications, and pharmacological profiles:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Application/Use Evidence Source
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide 4-fluorophenyl, 4-methylpiperazine, 3,4-dimethylbenzamide Undocumented (structural inference suggests CNS targeting) N/A
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) 2,3-dichlorophenyl, ethoxymethoxy group Herbicide
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) 2,4-difluorophenyl, trifluoromethylphenoxy-pyridine Herbicide
Astemizole (1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine) 4-fluorophenyl, methoxyphenylethyl, piperidine, benzimidazole Antihistamine (Hismanal®)

Key Findings :

Structural Divergence :

  • The target compound’s 4-methylpiperazine group distinguishes it from piperidine in astemizole and pesticidal benzamides lacking heterocyclic amines . Piperazine derivatives often exhibit enhanced CNS penetration due to improved lipophilicity and amine basicity.
  • The 3,4-dimethylbenzamide moiety contrasts with etobenzanid’s 4-(ethoxymethoxy)benzamide , which is optimized for plant enzyme inhibition .

Functional Implications :

  • Pesticidal vs. Pharmaceutical : Pesticidal benzamides (e.g., etobenzanid, diflufenican) prioritize halogenated aryl groups for environmental stability and broad-spectrum activity . In contrast, the target compound’s fluorophenyl and methylpiperazine groups align with pharmaceutical design principles for receptor specificity (e.g., astemizole’s histamine H1 antagonism ).
  • Receptor Binding : Astemizole’s benzimidazole core facilitates strong H1 receptor binding, whereas the target compound’s benzamide may favor dopamine or serotonin receptor interactions, though experimental data is lacking.

Physicochemical Properties: The 4-fluorophenyl group in both the target compound and astemizole enhances metabolic resistance compared to non-fluorinated analogs.

Biological Activity

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

  • Molecular Formula : C20H23FN3O
  • Molecular Weight : 359.412 g/mol

This structure includes a fluorophenyl group, a piperazine moiety, and a dimethylbenzamide framework, which are critical for its biological activity.

This compound primarily acts through the modulation of neurotransmitter systems. It has been shown to interact with various receptors, particularly:

  • Serotonin Receptors : This compound exhibits affinity for serotonin receptors, influencing mood and anxiety pathways.
  • Dopamine Receptors : Interaction with dopamine receptors suggests potential applications in treating psychiatric disorders.

The binding to these receptors can lead to alterations in neurotransmitter release and uptake, impacting various physiological processes.

1. Antidepressant Effects

Research indicates that compounds similar to this compound show promise as antidepressants. Studies have demonstrated that modulation of serotonin levels can alleviate symptoms of depression in animal models.

2. Antipsychotic Properties

Given its interaction with dopamine receptors, this compound may possess antipsychotic properties. It has been evaluated in preclinical studies for its efficacy in reducing psychotic symptoms in models of schizophrenia.

3. Neuroprotective Effects

Preliminary studies suggest that the compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or analogs, highlighting the importance of structural modifications on efficacy:

Study Findings Reference
Study on Serotonin Receptor ModulationDemonstrated significant antidepressant-like effects in rodent models
Investigation of Antipsychotic ActivityShowed reduction in hyperactivity and stereotypy in animal models
Neuroprotective Effects StudyIndicated reduced neuronal cell death under oxidative stress conditions

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